molecular formula C11H9BrClN B6265156 1-(5-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile CAS No. 1314648-46-8

1-(5-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile

Cat. No. B6265156
CAS RN: 1314648-46-8
M. Wt: 270.6
InChI Key:
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Description

1-(5-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile, also known as 5-bromo-2-chloro-1-(cyclopentylidene)benzene or 5-BCPC, is a small organic molecule used in scientific research and laboratory experiments. It is a halogenated aromatic compound containing both bromine and chlorine atoms. 5-BCPC is a versatile molecule that can be used as a building block in a variety of synthetic processes.

Mechanism of Action

5-BCPC is a halogenated aromatic compound, which means that it can act as an electron-withdrawing group. This means that it can stabilize the negative charge of an adjacent atom or group, making it easier for the molecule to react with other molecules. Additionally, 5-BCPC can act as an electron-donating group, which can make it easier for molecules to react with it.
Biochemical and Physiological Effects
5-BCPC has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 5-BCPC can inhibit the activity of enzymes involved in DNA replication and transcription. Additionally, 5-BCPC has been found to inhibit the activity of certain ion channels, which can affect the function of cells.

Advantages and Limitations for Lab Experiments

5-BCPC is a versatile molecule that has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it can be used as a building block for the synthesis of other compounds. However, 5-BCPC can be toxic at high concentrations, so it should be handled with care in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 5-BCPC. One potential direction is the use of 5-BCPC in the synthesis of pharmaceuticals and other compounds with potential therapeutic effects. Additionally, 5-BCPC could be used in the synthesis of polymers, dyes, and other materials. Additionally, 5-BCPC could be used to study the effects of halogenated aromatic compounds on biochemical and physiological processes. Finally, 5-BCPC could be used as a building block for the synthesis of optically active compounds, which could have a variety of applications in the pharmaceutical and biotechnology industries.

Synthesis Methods

5-BCPC can be synthesized by a number of different methods. The most common method is a Grignard reaction, where a Grignard reagent is reacted with a halogenated benzene ring in the presence of a strong base. This reaction yields a bromo-chloro-cyclopentylidenebenzene. Another method involves the reaction of a bromo-chloro-cyclopentadiene with an aromatic bromide or chloride in the presence of a strong base. This reaction yields a bromo-chloro-cyclopentylidenebenzene.

Scientific Research Applications

5-BCPC is a versatile molecule that has a number of applications in scientific research. It is commonly used as a building block for the synthesis of other compounds, such as pharmaceuticals and other compounds with potential therapeutic effects. It can also be used in the synthesis of polymers, dyes, and other materials. Additionally, 5-BCPC can be used in the synthesis of optically active compounds, which have a variety of applications in the pharmaceutical and biotechnology industries.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile involves the reaction of 5-bromo-2-chlorobenzonitrile with cyclobutene in the presence of a strong base to form the desired product.", "Starting Materials": [ "5-bromo-2-chlorobenzonitrile", "cyclobutene", "strong base (e.g. sodium hydride, potassium tert-butoxide)" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-chlorobenzonitrile (1 equivalent) and cyclobutene (1.2 equivalents) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).", "Step 2: Add a strong base (1.5 equivalents) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization to obtain 1-(5-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile as a white solid." ] }

CAS RN

1314648-46-8

Product Name

1-(5-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile

Molecular Formula

C11H9BrClN

Molecular Weight

270.6

Purity

95

Origin of Product

United States

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